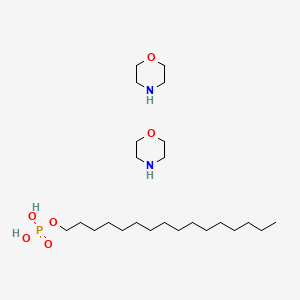
Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide is a chemical compound with a complex structure that includes a phenyl ring substituted with a dimethylcarbamoyloxy group and a trimethylazanium iodide moiety
Métodos De Preparación
The synthesis of [2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide typically involves multiple steps, including the introduction of the dimethylcarbamoyloxy group and the formation of the trimethylazanium iodide moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Introduction of the Dimethylcarbamoyloxy Group: This step often involves the reaction of a phenyl compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Formation of the Trimethylazanium Iodide Moiety: This step can be achieved by reacting the intermediate compound with trimethylamine and iodine.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of [2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide can be compared with other similar compounds, such as:
Dichloroaniline: This compound has a similar phenyl ring structure but with chlorine substituents instead of the dimethylcarbamoyloxy group.
Deoxycorticosterone: Although structurally different, this compound shares some biological activity similarities.
The uniqueness of [2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium iodide lies in its specific functional groups and their combined effects on its chemical and biological properties.
Propiedades
Número CAS |
64050-06-2 |
|---|---|
Fórmula molecular |
C13H21IN2O2 |
Peso molecular |
364.22 g/mol |
Nombre IUPAC |
[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H21N2O2.HI/c1-10-8-7-9-11(15(4,5)6)12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1 |
Clave InChI |
TXFCNSHBMFHFGX-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)




